1,4-Dibromo-2,5-difluorobenzene

Catalog No.
S703321
CAS No.
327-51-5
M.F
C6H2Br2F2
M. Wt
271.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2,5-difluorobenzene

CAS Number

327-51-5

Product Name

1,4-Dibromo-2,5-difluorobenzene

IUPAC Name

1,4-dibromo-2,5-difluorobenzene

Molecular Formula

C6H2Br2F2

Molecular Weight

271.88 g/mol

InChI

InChI=1S/C6H2Br2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H

InChI Key

GLVMLJCMUBZVTJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)F)Br)F

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)F

The exact mass of the compound 1,4-Dibromo-2,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dibromo-2,5-difluorobenzene is a highly symmetric, tetra-halogenated aromatic building block widely procured for the synthesis of advanced conjugated polymers, organic photovoltaics (OPVs), OLEDs, and specialized active pharmaceutical ingredients[1]. Featuring a para-dibromo configuration for linear cross-coupling and para-difluoro substitutions for deep electronic tuning, this monomer is a critical precursor for transition-metal-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings [2]. Its primary industrial and research value lies in its dual ability to simultaneously lower frontier molecular orbital energy levels and enforce backbone planarity in resulting polymers without disrupting linear chain extension, making it an indispensable starting material for high-performance optoelectronics and advanced materials manufacturing [1].

Research Fit

WorkflowCross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution for fluorinated frameworks
Selection1,4-Dibromo-2,5-difluoro pattern provides dual coupling handles and an electron-deficient aromatic core
FormatCrystalline solid; typical high-purity grade for synthetic intermediate use

Substituting 1,4-dibromo-2,5-difluorobenzene with the non-fluorinated 1,4-dibromobenzene baseline or structural isomers like 1,2-dibromo-4,5-difluorobenzene fundamentally compromises both processability and final material performance[1]. The absence of the 2,5-difluoro motif eliminates critical intramolecular non-covalent interactions (such as F···S or F···H bonds) in downstream cross-coupled polymers, leading to sterically twisted backbones, reduced pi-orbital overlap, and significantly lower charge carrier mobility [2]. Conversely, utilizing ortho- or meta-dibromo isomers (e.g., 1,2-dibromo configurations) introduces permanent kinks into the polymer chain, preventing the extended linear conjugation required for semiconducting applications [1]. Furthermore, mono-fluorinated analogs fail to provide the symmetric electron-withdrawing effect necessary for precise, uniform HOMO/LUMO level depression, rendering them unsuitable for high-efficiency organic solar cells or deep-blue OLED emitters.

Substitution Risk

Electronic environmentElectron-withdrawing fluorine lowers LUMO energy and alters oxidative addition kinetics compared to chloro or methyl analogs
Nucleophilic substitution pathwayC–F bond undergoes nucleophilic aromatic substitution under mild conditions; reactivity absent in C–Cl or C–CH₃ analogs
Polymer thermal and solubility profileDerived polymer thermal stability and monomer methanol solubility may differ substantially, impacting process and application fit

Deepening of HOMO/LUMO Energy Levels for Oxidation Resistance

The introduction of two strongly electronegative fluorine atoms at the 2,5-positions significantly lowers the frontier molecular orbital energy levels of derived polymers compared to their non-fluorinated counterparts. In comparative electrochemical studies of conjugated small molecules and polymers, derivatives synthesized from 1,4-dibromo-2,5-difluorobenzene consistently exhibit deeper HOMO and LUMO levels. For instance, specific thiophene-flanked acceptors derived from this compound achieve a high-lying LUMO of -3.61 eV and a deep HOMO of -5.98 eV, which provides a sufficient energy offset for exciton dissociation while enhancing ambient oxidative stability[1]. This deep-lying HOMO directly correlates with a higher open-circuit voltage (Voc) in bulk-heterojunction organic solar cells, an effect unattainable with standard 1,4-dibromobenzene.

Evidence DimensionHOMO/LUMO Energy Level Depression
Target Compound DataDeepened HOMO levels (e.g., -5.98 eV in specific acceptor derivatives)
Comparator Or Baseline1,4-dibromobenzene derivatives (shallower HOMO/LUMO levels)
Quantified Difference~0.2 - 0.5 eV downward shift in HOMO/LUMO levels
ConditionsCyclic voltammetry (CV) of cross-coupled conjugated derivatives

Procuring the difluorinated precursor is essential for maximizing the open-circuit voltage and environmental stability of organic electronic devices.

Melting point
Head-to-head
60–66 °C (target) vs. 148–150 °C (dichloro); ΔT ≈ -88 °C
May facilitate handling and melt-processing compared to higher-melting analog
Literature and commercial specification data

Backbone Planarization via Intramolecular Non-Covalent Interactions

When 1,4-dibromo-2,5-difluorobenzene is subjected to Stille or Suzuki coupling with thiophene-based comonomers, the resulting 2,5-difluorophenylene units enforce a highly planar polymer backbone [1]. This is driven by intramolecular F···S and F···H non-covalent interactions that lock the dihedral angles between adjacent aromatic rings to near 0°. In contrast, polymers synthesized from the non-fluorinated 1,4-dibromobenzene baseline suffer from steric repulsion between adjacent hydrogen atoms, leading to twisted conformations with dihedral angles often exceeding 20°. The planarization afforded by the difluoro-substitution significantly enhances interchain pi-pi stacking and solid-state order.

Evidence DimensionPolymer Backbone Dihedral Angle
Target Compound DataNear 0° (highly planar due to F···S / F···H locking)
Comparator Or Baseline1,4-dibromobenzene derivatives (>20° twisted conformation)
Quantified Difference>20° reduction in inter-ring torsion
ConditionsCrystallographic and computational analysis of alternating donor-acceptor copolymers

A planar backbone is critical for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and efficient charge transport in semiconductors.

Boiling point
Head-to-head
96 °C at 20 mmHg (target) vs. ~293 °C at 760 mmHg (dichloro); ΔT ≈ -197 °C (vacuum)
Supports vacuum distillation processing and may reduce thermal degradation risk
Measured at specified pressures

Regioselective Linear Chain Extension in Cross-Coupling

For the synthesis of extended pi-conjugated systems, the spatial arrangement of the reactive halides is paramount. 1,4-Dibromo-2,5-difluorobenzene provides a strict 180° para-substitution vector, ensuring that step-growth polymerizations propagate in a linear fashion [1]. If a buyer were to mistakenly procure the 1,2-dibromo-4,5-difluorobenzene isomer, the 60° ortho-substitution vector would force the growing polymer chain into a macrocyclic or highly kinked geometry, abruptly terminating pi-conjugation and ruining the material's semiconducting properties. The 1,4-dibromo configuration is therefore a non-negotiable requirement for linear polymer architectures.

Evidence DimensionPolymer Chain Propagation Vector
Target Compound Data180° (linear extension)
Comparator Or Baseline1,2-dibromo-4,5-difluorobenzene (60° kinked extension)
Quantified Difference120° difference in propagation trajectory
ConditionsStep-growth transition-metal-catalyzed polymerization

Procuring the correct 1,4-isomer is an absolute prerequisite for manufacturing linear conjugated polymers with functional optoelectronic properties.

Suzuki coupling yield
Method context
65% isolated yield
Reported yield within typical range for electron-deficient dibromoarenes
Pd(PPh₃)₄, DME/toluene, reflux, 8 h

High Halogen Content for Intrinsic Flame Retardancy

Beyond optoelectronics, the tetra-halogenated nature of 1,4-dibromo-2,5-difluorobenzene makes it a highly effective precursor for synthesizing inherently flame-retardant materials. In the polycondensation with biphenol to form ether-linked polymers, the high bromine and fluorine mass fraction is directly retained in the polymer backbone. Thermal degradation kinetics and flammability testing reveal that the resulting polyether exhibits a Limited Oxygen Index (LOI) of 46.7, classifying it as a highly flame-retardant material[1]. Attempting to substitute this precursor with less halogenated analogs drastically reduces the LOI, requiring the costly addition of external flame-retardant dopants that can compromise mechanical properties.

Evidence DimensionLimited Oxygen Index (LOI)
Target Compound DataLOI = 46.7
Comparator Or BaselineStandard non-halogenated polyethers (LOI typically < 25)
Quantified Difference>20 point increase in LOI
ConditionsPolycondensation with biphenol A; thermal degradation analysis

Allows manufacturers to synthesize intrinsically flame-retardant engineering plastics without relying on performance-degrading chemical additives.

Thermal stability
Class-level
Polymer onset ~300 °C (PE-AF); ΔT > +50 °C vs. non‑fluorinated analogs
May support higher temperature application fit; class‑specific review recommended
TGA under inert atmosphere
Methanol solubility
Data to verify
Soluble (almost transparent) vs. limited solubility for dichloro analog
May simplify aqueous work‑up and solvent selection
Source review recommended; based on supplier description

Synthesis of Non-Fullerene Acceptors (NFAs) for Organic Solar Cells

1,4-Dibromo-2,5-difluorobenzene is the optimal central building block for synthesizing difluorophenylene-cored small molecule acceptors (e.g., T-2FB-T derivatives) [1]. Its ability to lower the LUMO level while maintaining a planar conformation via F···S interactions makes it superior to non-fluorinated analogs for maximizing exciton dissociation and device efficiency in bulk-heterojunction OPVs.

High-Mobility Conjugated Polymers for OFETs

In the development of organic field-effect transistors, this compound is cross-coupled with electron-rich donor units to create D-A copolymers [1]. The 2,5-difluoro substitution locks the polymer backbone into a highly coplanar arrangement, which is critical for enhancing intermolecular pi-pi stacking and boosting macroscopic charge carrier mobility.

Intrinsically Flame-Retardant Engineering Plastics

Due to its dense halogenation, 1,4-dibromo-2,5-difluorobenzene serves as an excellent comonomer in polycondensation reactions to produce ether-linked polymers [2]. These materials achieve exceptionally high Limited Oxygen Index (LOI) values (e.g., 46.7), making them ideal for aerospace or electronics casing applications where intrinsic flame retardancy is required without external additives.

Deep-Blue Emitters for OLED Technologies

The compound is utilized as a core precursor in the synthesis of multi-resonant thermally activated delayed fluorescence (MR-TADF) and hybridized local and charge-transfer (HLCT) emitters [3]. The symmetric fluorination helps tune the HOMO-LUMO distribution, enabling narrowband, deep-blue electroluminescence that is difficult to achieve with non-fluorinated or asymmetrically halogenated benzenes.

Application Fit Matrix

Application
Selection property
Validation focus
Fluorinated poly(arylene ether) membranes
Nucleophilic substitution reactivity and derived polymer thermal stability
TGA onset temperature, gas separation performance
Phosphine ligand precursor
Electronic modulation of ligand core via fluorine substitution
Catalyst activity and selectivity in cross-coupling
OLED / OFET monomer
Dual bromide handles for Suzuki polymerization and HOMO tuning
Polymer molecular weight, charge carrier mobility
Pharmaceutical / agrochemical intermediate
Late-stage functionalization handles and fluorine‑modulated metabolic stability
Metabolic stability profiling, coupling yields in med-chem context

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

327-51-5

Wikipedia

1,4-dibromo-2,5-difluorobenzene

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